5-amino-1-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a thiazole ring, and a fluorophenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-fluorophenyl azide can react with propargylamine to form the triazole ring.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the triazole and thiazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if present) to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 5-amino-1-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with specific enzymes or receptors can be exploited to develop drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the triazole and thiazole rings.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity, while the triazole and thiazole rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-bromophenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- 5-amino-1-(4-methylphenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to its analogs, 5-amino-1-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and biological activity, often enhancing its potency and selectivity in biological systems.
Properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN6OS/c13-7-1-3-8(4-2-7)19-10(14)9(17-18-19)11(20)16-12-15-5-6-21-12/h1-6H,14H2,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLWIKFHCWFLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)NC3=NC=CS3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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